Cdk12-IN-6

Description

Properties

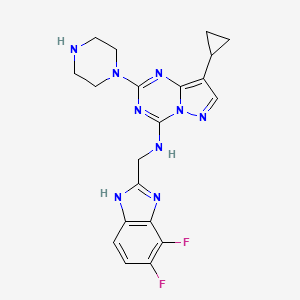

Molecular Formula |

C20H21F2N9 |

|---|---|

Molecular Weight |

425.4 g/mol |

IUPAC Name |

8-cyclopropyl-N-[(4,5-difluoro-1H-benzimidazol-2-yl)methyl]-2-piperazin-1-ylpyrazolo[1,5-a][1,3,5]triazin-4-amine |

InChI |

InChI=1S/C20H21F2N9/c21-13-3-4-14-17(16(13)22)27-15(26-14)10-24-19-29-20(30-7-5-23-6-8-30)28-18-12(11-1-2-11)9-25-31(18)19/h3-4,9,11,23H,1-2,5-8,10H2,(H,26,27)(H,24,28,29) |

InChI Key |

BQWUTZRKMIAITL-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=C3N=C(N=C(N3N=C2)NCC4=NC5=C(N4)C=CC(=C5F)F)N6CCNCC6 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Target Protein Interactions of Cdk12-IN-6

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the protein interactions targeted by Cdk12-IN-6, a potent and selective inhibitor of Cyclin-Dependent Kinase 12 (CDK12). Understanding these interactions is critical for elucidating its mechanism of action and developing novel therapeutic strategies. This document outlines the direct and downstream protein targets, presents quantitative data from proteomic studies, provides detailed experimental protocols, and visualizes key pathways and workflows.

Core Target Interactions of this compound

This compound is a small molecule inhibitor that competitively binds to the ATP pocket of CDK12, preventing its kinase activity.[1] The primary and direct target of this inhibitor is the active kinase complex formed by CDK12 and its regulatory partner, Cyclin K (CycK) .[1][2][3] The primary substrate of this active complex is the C-Terminal Domain (CTD) of the largest subunit of RNA Polymerase II (RNAPII) .[2][4]

The CDK12/CycK complex is responsible for phosphorylating the serine residues at position 2 (Ser2) and position 5 (Ser5) within the heptapeptide repeats (YSPTSPS) of the RNAPII CTD.[5][6][7] This phosphorylation is a crucial step for the transition from transcription initiation to productive elongation, ensuring the processivity of RNAPII across gene bodies.[6][7][8] By inhibiting CDK12, this compound causes a global reduction in RNAPII CTD phosphorylation, leading to defects in transcription elongation.[6]

Quantitative Analysis of the CDK12 Interactome

The protein interactions of CDK12 have been extensively studied using unbiased proteomic approaches, such as immunoprecipitation followed by mass spectrometry (IP-MS). The ProteomeXchange dataset PXD004184, for instance, provides a global view of CDK12 interaction partners in human cells.[9] These studies reveal that CDK12 interacts with a host of proteins involved in transcription, RNA processing, and DNA repair. A summary of key interacting protein classes is presented below.

| Protein / Complex | Function / Role in Interaction | Effect of CDK12 Inhibition |

| Cyclin K (CycK) | Essential regulatory partner; forms the active kinase complex with CDK12.[2][3] | Inhibition of the complex prevents downstream phosphorylation. |

| RNA Polymerase II (RNAPII) | Primary substrate; its C-terminal domain (CTD) is phosphorylated by CDK12.[2][4] | Reduced Ser2/Ser5 phosphorylation, leading to transcription elongation defects.[6] |

| PAF1 Complex (LEO1, CDC73) | Transcription elongation factor complex that associates with RNAPII. | Loss of association with elongating RNAPII, contributing to elongation defects.[7] |

| SPT6 | Histone chaperone and transcription elongation factor. | Loss of association with elongating RNAPII.[7] |

| SR Splicing Factors (SRSFs) | Family of proteins involved in pre-mRNA splicing. CDK12's RS domain interacts with SRSFs.[2][4] | Altered alternative splicing, particularly for genes like SRSF1.[4] |

| Exon Junction Complex (EJC) | A protein complex that marks exon-exon junctions on mRNA. | Interaction suggests a role for CDK12 in coupling transcription to mRNA processing.[4] |

| DNA Repair Proteins (e.g., BRCA1, ATR) | Not direct physical interactors, but their expression is highly dependent on CDK12 activity.[2] | Drastic downregulation of gene expression, leading to impaired DNA damage response (DDR). |

| AKT / FOXO3 | Signaling proteins involved in cell survival and autophagy. | CDK12 interacts with AKT; inhibition leads to activation of the FOXO3 transcription factor.[10] |

Downstream Signaling Pathways and Functional Consequences

The inhibition of CDK12 by this compound initiates a cascade of events that primarily disrupts transcription, leading to significant consequences for cellular function, particularly in cancer cells.

Disruption of the DNA Damage Response (DDR) Pathway

A hallmark of CDK12 inhibition is the transcriptional suppression of core genes involved in the DNA Damage Response, especially those required for homologous recombination (HR) repair.[6] Genes such as BRCA1, BRCA2, ATM, and ATR are typically long and their transcription is particularly sensitive to the elongation defects caused by a lack of CDK12 activity.[8] The mechanism involves CDK12's role in suppressing premature cleavage and polyadenylation within the introns of these long genes.[6] Loss of CDK12 function leads to the production of truncated, non-functional transcripts, effectively crippling the HR repair pathway and inducing a "BRCAness" phenotype. This creates a synthetic lethal vulnerability, making cancer cells highly sensitive to PARP inhibitors.

Other Affected Signaling Pathways

-

AKT/FOXO3 Pathway: Recent studies have shown that CDK12 interacts with AKT. Inhibition of CDK12 can regulate autophagy through the AKT/FOXO3 signaling pathway by transcriptionally upregulating the autophagy-related gene ATG7.[10]

-

WNT/β-catenin & ErbB-PI3K-AKT Pathways: Overexpression of CDK12 has been linked to the activation of WNT and ErbB-PI3K-AKT signaling cascades, promoting cancer cell stemness and proliferation.[1] Targeting CDK12 can therefore disrupt these oncogenic pathways.

Experimental Protocols

To identify and validate the protein interactions affected by this compound, researchers commonly employ Affinity Purification-Mass Spectrometry (AP-MS) and Western Blotting.

Protocol: Affinity Purification-Mass Spectrometry (AP-MS)

This method is used to identify the binding partners of a protein of interest (the "bait").

Objective: To isolate CDK12 and its associated protein complexes from cell lysates for identification by mass spectrometry.

Methodology:

-

Cell Culture and Lysis:

-

Culture human cells (e.g., HCT116, HeLa) to ~80-90% confluency.

-

Treat one set of cells with this compound at a predetermined effective concentration and another with a vehicle control (e.g., DMSO) for a specified time.

-

Harvest cells and wash twice with ice-cold PBS.

-

Lyse cells on ice using a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.[11]

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

-

-

Immunoprecipitation (IP):

-

Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with an anti-CDK12 antibody or an isotype control IgG antibody overnight at 4°C with gentle rotation.

-

Add fresh protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

-

Washing and Elution:

-

Pellet the beads using a magnetic stand and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specific binders.

-

Elute the bound proteins from the beads using an elution buffer (e.g., 0.1 M glycine, pH 2.5) or by boiling in SDS-PAGE sample buffer.

-

-

Sample Preparation for Mass Spectrometry:

-

Neutralize the eluate if using acidic elution.

-

Perform in-solution or in-gel trypsin digestion to generate peptides from the purified proteins.

-

-

LC-MS/MS Analysis:

-

Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12]

-

Identify proteins by searching the acquired spectra against a human protein database.

-

Use quantitative methods (e.g., label-free quantification or isotopic labeling) to determine the relative abundance of proteins in the this compound treated vs. control samples.

-

Protocol: Western Blotting

This technique is used to validate the changes in the expression or phosphorylation status of specific proteins identified by AP-MS or predicted to be affected by this compound.

Objective: To detect and semi-quantify the levels of a target protein (e.g., Phospho-RNAPII Ser2, BRCA1) in cell lysates.[13][14]

Methodology:

-

Sample Preparation:

-

Prepare cell lysates from control and this compound treated cells as described in the AP-MS protocol (Step 1), often using a denaturing RIPA buffer.

-

Determine the total protein concentration of each lysate using a BCA or Bradford assay.[14]

-

-

SDS-PAGE:

-

Denature 20-40 µg of total protein from each sample by boiling in Laemmli (SDS) sample buffer.

-

Load the samples onto a polyacrylamide gel (SDS-PAGE). Include a molecular weight marker.

-

Separate the proteins by size via electrophoresis.[14]

-

-

Protein Transfer:

-

Immunoblotting:

-

Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BRCA1, anti-p-RNAPII Ser2), diluted in blocking buffer, overnight at 4°C with gentle agitation.[13]

-

Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[14]

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the host species of the primary antibody for 1 hour at room temperature.[13][14]

-

Washing: Repeat the washing step (4c).

-

-

Detection:

-

Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.[15]

-

Visualize the protein bands using a chemiluminescence imager or X-ray film. The intensity of the bands corresponds to the amount of target protein.

-

Re-probe the membrane with an antibody against a loading control protein (e.g., β-actin, GAPDH) to ensure equal protein loading across lanes.

-

References

- 1. Research progress of anticancer drugs targeting CDK12 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. biorxiv.org [biorxiv.org]

- 4. Gene expression regulation by CDK12: a versatile kinase in cancer with functions beyond CTD phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CDK13 cooperates with CDK12 to control global RNA polymerase II processivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. CDK12 controls G1/S progression by regulating RNAPII processivity at core DNA replication genes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ProteomeXchange Dataset PXD004184 [proteomecentral.proteomexchange.org]

- 10. CDK12 inhibition upregulates ATG7 triggering autophagy via AKT/FOXO3 pathway and enhances anti-PD-1 efficacy in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cusabio.com [cusabio.com]

- 12. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]

- 14. Western Blot Protocol | Proteintech Group [ptglab.com]

- 15. addgene.org [addgene.org]

Cdk12-IN-6: A Technical Guide to a Potent and Selective CDK12 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 12 (CDK12) has emerged as a critical regulator of transcriptional processes and a key player in the DNA damage response (DDR), making it a compelling target for cancer therapy. Cdk12-IN-6 is a potent and selective pyrazolotriazine-based inhibitor of CDK12. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, along with detailed experimental methodologies.

Chemical Structure and Properties

This compound is a small molecule inhibitor belonging to the pyrazolotriazine class of compounds. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | Pyrazolo[1,5-a]-1,3,5-triazin-4-amine, 8-cyclopropyl-N-[(6,7-difluoro-1H-benzimidazol-2-yl)methyl]-2-(4-morpholinyl)- | [1] |

| CAS Number | 2651196-71-1 | [2] |

| Molecular Formula | C20H21F2N9 | [2] |

| Molecular Weight | 425.44 g/mol | [2] |

| Appearance | White to off-white solid | [1] |

| Storage | Store at -20°C for long-term stability. | [2] |

Chemical Structure:

Note: An illustrative chemical structure for a pyrazolotriazine compound is provided for representational purposes. The exact bond orientations and stereochemistry for this compound should be confirmed from the primary literature.

Biological Activity

This compound is a potent inhibitor of CDK12 kinase activity. It exhibits selectivity for CDK12 over other cyclin-dependent kinases, such as CDK2 and CDK9. This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window.

| Target | IC50 | Assay Conditions | Reference |

| CDK12 | 1.19 µM | High ATP (2 mM) | [2] |

| CDK2/Cyclin E | >20 µM | High ATP (2 mM) | [2] |

| CDK9/Cyclin T1 | >20 µM | High ATP (2 mM) | [2] |

Signaling Pathways

CDK12, in complex with its regulatory partner Cyclin K, plays a pivotal role in the regulation of gene transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII).[3][4] This phosphorylation is critical for the transition from transcription initiation to productive elongation, particularly for long genes, including many involved in the DNA damage response (DDR).[5][6][7] Inhibition of CDK12 by this compound disrupts this process, leading to impaired transcription of key DDR genes and sensitizing cancer cells to DNA-damaging agents.

Caption: CDK12 Signaling Pathway in Transcriptional Regulation.

Inhibition of CDK12 by this compound can lead to a "BRCAness" phenotype, characterized by deficiencies in homologous recombination repair. This creates a synthetic lethal vulnerability that can be exploited by treatment with PARP inhibitors.

Caption: this compound and PARP Inhibitor Synergy Workflow.

Experimental Protocols

Synthesis of this compound

This compound belongs to the pyrazolotriazine class of compounds. The synthesis of such compounds generally involves a multi-step process. While the specific, detailed protocol for this compound is proprietary to the patent holder (WO2021116178A1), a general synthetic approach for related pyrazolotriazines can be outlined as follows:

-

Synthesis of the Pyrazole Core: The synthesis typically starts with the construction of a substituted pyrazole ring. This can be achieved through the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or a related precursor.

-

Formation of the Triazine Ring: The pyrazole intermediate is then cyclized with a suitable reagent, such as a cyanate or a derivative, to form the fused pyrazolotriazine core.

-

Functionalization of the Scaffold: The final step involves the introduction of the various substituents onto the pyrazolotriazine scaffold through standard chemical transformations, such as nucleophilic aromatic substitution or cross-coupling reactions, to yield the final product, this compound.

For the exact reaction conditions, reagents, and purification methods, it is imperative to consult the primary patent literature (WO2021116178A1).

In Vitro Kinase Inhibition Assay

The inhibitory activity of this compound against CDK12 can be determined using a variety of in vitro kinase assay formats. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

Materials:

-

Recombinant human CDK12/Cyclin K enzyme complex

-

Kinase substrate (e.g., a peptide derived from the RNAPII CTD)

-

ATP

-

Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

This compound (dissolved in DMSO)

-

Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

-

384-well plates

-

Plate reader capable of measuring luminescence

Protocol:

-

Prepare Reagents: Dilute the CDK12/Cyclin K enzyme, substrate, and ATP to their final desired concentrations in the kinase assay buffer. Prepare a serial dilution of this compound in DMSO and then further dilute in the assay buffer.

-

Reaction Setup: In a 384-well plate, add the CDK12/Cyclin K enzyme and the this compound dilutions (or DMSO for control).

-

Initiate Reaction: Start the kinase reaction by adding the ATP and substrate mixture to each well.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

Detection: Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's instructions.

-

Data Analysis: Measure the luminescence signal using a plate reader. The signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay for Target Engagement

To confirm that this compound inhibits CDK12 activity within a cellular context, a Western blot analysis can be performed to measure the phosphorylation of a known CDK12 substrate, such as Serine 2 of the RNAPII CTD.

Materials:

-

Cancer cell line of interest (e.g., a cell line known to be sensitive to CDK12 inhibition)

-

This compound

-

Cell lysis buffer

-

Primary antibodies: anti-phospho-RNAPII (Ser2), anti-total RNAPII, and an antibody for a loading control (e.g., anti-GAPDH)

-

Secondary antibodies (HRP-conjugated)

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

Protocol:

-

Cell Treatment: Seed the cancer cells in multi-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of this compound for a specified period (e.g., 6 hours).

-

Cell Lysis: Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with the primary antibodies overnight at 4°C. After washing, incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities for phospho-RNAPII (Ser2) and normalize to total RNAPII and the loading control. A dose-dependent decrease in the phospho-RNAPII (Ser2) signal indicates cellular target engagement by this compound.

Conclusion

This compound is a valuable research tool for investigating the biological functions of CDK12 and for exploring its therapeutic potential in cancer. Its potency and selectivity make it a suitable probe for dissecting the role of CDK12 in transcription, DNA damage repair, and other cellular processes. Further studies are warranted to fully elucidate its mechanism of action and to evaluate its efficacy in preclinical cancer models.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. This compound Datasheet DC Chemicals [dcchemicals.com]

- 3. Gene expression regulation by CDK12: a versatile kinase in cancer with functions beyond CTD phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CDK12: cellular functions and therapeutic potential of versatile player in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Cyclin K/Cdk12 complex maintains genomic stability via regulation of expression of DNA damage response genes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CDK12 loss in cancer cells affects DNA damage response genes through premature cleavage and polyadenylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The emerging roles of CDK12 in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to CDK12 Inhibition in Cancer Cell Line Studies

Introduction

Cyclin-dependent kinase 12 (CDK12), a member of the transcription-associated cyclin-dependent kinase family, has emerged as a critical regulator of several cellular processes fundamental to cancer biology.[1][2] In partnership with its regulatory subunit, Cyclin K, CDK12 plays a pivotal role in regulating gene transcription elongation by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAP II).[3][4] This activity is crucial for the expression of long genes, particularly those involved in the DNA Damage Response (DDR) pathway, such as BRCA1, ATR, FANCI, and FANCD2.[1][5]

Dysregulation of CDK12, through mutation or amplification, is observed in a variety of cancers, including ovarian, breast, prostate, and gastric cancers.[1][2] Its role can be context-dependent, acting as both a tumor suppressor and an oncogene.[2][6] Loss-of-function mutations in CDK12 impair homologous recombination (HR) repair, leading to genomic instability and creating a vulnerability that can be exploited therapeutically, particularly with PARP inhibitors.[2][4] Conversely, CDK12 overexpression has been linked to tumor aggressiveness and the promotion of oncogenic signaling pathways like ErbB-PI3K-AKT and WNT/β-catenin.[3][7]

This technical guide focuses on the study of CDK12 inhibitors in cancer cell lines. While specific data for a compound designated "Cdk12-IN-6" is not prominently available in published literature, this document will synthesize findings from studies of other well-characterized, potent CDK12 inhibitors to provide a comprehensive overview of their mechanism of action, relevant quantitative data, and the experimental protocols used for their evaluation.

Mechanism of Action of CDK12 Inhibitors

CDK12 inhibitors act by competitively binding to the ATP-binding pocket of the CDK12 kinase, preventing the phosphorylation of its substrates, most notably Serine 2 (Ser2) on the CTD of RNAP II.[3] This inhibition has several downstream consequences:

-

Transcriptional Dysregulation: Inhibition of CDK12 leads to a defect in transcriptional elongation, causing premature cleavage and polyadenylation (PCPA).[1] This disproportionately affects the expression of long genes, which are highly dependent on efficient RNAP II processivity.[1]

-

Suppression of DDR Genes: A key consequence of CDK12 inhibition is the significant downregulation of core DDR genes, many of which are characterized by their long gene length.[1][8] This creates a "BRCAness" phenotype, where cancer cells become deficient in HR-mediated DNA repair.[3]

-

Induction of Synthetic Lethality: The induced deficiency in the DDR pathway makes cancer cells highly susceptible to DNA-damaging agents and inhibitors of other repair pathways, such as PARP inhibitors.[2][4] This synthetic lethal interaction is a primary strategy being explored for cancer therapy.

-

Impact on Splicing and RNA Processing: Beyond transcription, CDK12 has been implicated in regulating co-transcriptional splicing and RNA turnover, further contributing to its control over gene expression.[2][5][9]

Below is a diagram illustrating the core signaling pathway of CDK12 and the impact of its inhibition.

Caption: Mechanism of CDK12 inhibition on transcription and the DNA Damage Response pathway.

Quantitative Data on CDK12 Inhibitors

The potency of CDK12 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) values, determined through cell viability or proliferation assays in various cancer cell lines. This data is crucial for comparing the efficacy of different compounds and for identifying cancer types that are particularly sensitive to CDK12 inhibition.

| Inhibitor | Cancer Cell Line | Cell Line Type | IC50 (nM) | Reference |

| 7F | MFM223 | BRCA-deficient Triple-Negative Breast Cancer (TNBC) | 47 | [3] |

| 7F | MDA-MB-436 | BRCA-deficient Triple-Negative Breast Cancer (TNBC) | 197.9 | [3] |

Note: Data for additional CDK12 inhibitors like THZ531 have been published, showing potent cytotoxicity in neuroblastoma cell lines, though specific IC50 values were not detailed in the provided search results.[8]

Experimental Protocols

Evaluating the cellular effects of a CDK12 inhibitor involves a series of standard and specialized molecular biology techniques. The following protocols outline the key experiments cited in the literature.

Cell Viability / Cytotoxicity Assay

This assay is fundamental for determining the IC50 value of an inhibitor.

-

Objective: To measure the dose-dependent effect of the CDK12 inhibitor on cancer cell proliferation and survival.

-

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, Kelly) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of the CDK12 inhibitor (e.g., from 1 nM to 10 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period, typically 72 hours.

-

Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo®, resazurin, or CCK-8) to each well.[10]

-

Data Acquisition: Measure luminescence or absorbance using a plate reader.

-

Analysis: Normalize the results to the vehicle-treated control cells and plot the dose-response curve to calculate the IC50 value using non-linear regression.

-

Western Blot Analysis

Used to confirm the inhibitor's effect on the CDK12 signaling pathway.

-

Objective: To detect changes in the phosphorylation of RNAP II and the expression levels of DDR-related proteins.

-

Methodology:

-

Treatment and Lysis: Treat cells with the CDK12 inhibitor at various concentrations and time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA) and incubate with primary antibodies overnight. Key antibodies include:

-

Phospho-RNAP II CTD (Ser2)

-

Total RNAP II

-

γ-H2AX (a marker of DNA double-strand breaks)

-

BRCA1, ATR, PARP1

-

A loading control (e.g., Tubulin, GAPDH)

-

-

Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[8][11]

-

Quantitative Real-Time PCR (qRT-PCR)

Measures the impact of CDK12 inhibition on the transcription of specific target genes.

-

Objective: To quantify the downregulation of DDR gene mRNA levels.

-

Methodology:

-

Treatment and RNA Extraction: Treat cells with the inhibitor for a defined period (e.g., 6 hours). Extract total RNA using a commercial kit (e.g., RNeasy).

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.

-

qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes with primers specific for target genes (BRCA1, ATR, FANCI, etc.) and a housekeeping gene (GAPDH, ACTB) for normalization.

-

Analysis: Calculate the relative change in gene expression using the ΔΔCt method, comparing inhibitor-treated samples to vehicle controls.[8]

-

Immunofluorescence for RAD51 Foci Formation

A functional assay to assess the competency of homologous recombination repair.

-

Objective: To visualize and quantify the inhibitor's effect on the recruitment of RAD51 to sites of DNA damage, a critical step in HR.

-

Methodology:

-

Cell Culture and Treatment: Grow cells on coverslips and treat with the CDK12 inhibitor or vehicle for 24 hours.

-

Induce DNA Damage: Expose cells to a DNA-damaging agent, such as gamma radiation (e.g., 8 Gy), to induce double-strand breaks.

-

Fixation and Permeabilization: Allow cells to recover for a few hours, then fix (e.g., with 4% paraformaldehyde) and permeabilize (e.g., with 0.1% Triton X-100).

-

Staining: Block and incubate with a primary antibody against RAD51, followed by a fluorescently-labeled secondary antibody. Counterstain nuclei with DAPI.

-

Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the percentage of cells with a significant number of RAD51 foci (e.g., >5 foci per nucleus). A reduction in foci formation in inhibitor-treated cells indicates impaired HR.[8]

-

The following diagram outlines a typical experimental workflow for assessing a novel CDK12 inhibitor.

Caption: A typical experimental workflow for characterizing a CDK12 inhibitor in cancer cells.

Therapeutic Strategy: Synthetic Lethality with PARP Inhibition

A major finding in the study of CDK12 is that its inhibition creates a synthetic lethal relationship with the inhibition of Poly (ADP-ribose) polymerase (PARP).[4] PARP enzymes are crucial for single-strand break repair. When PARP is inhibited, unrepaired single-strand breaks are converted to more toxic double-strand breaks during DNA replication. In healthy cells, these are efficiently repaired by the HR pathway. However, in cells treated with a CDK12 inhibitor, the HR pathway is compromised, leading to the accumulation of lethal DNA damage and selective cancer cell death. This provides a powerful rationale for combination therapies.

Caption: The logical basis for synthetic lethality between CDK12 and PARP inhibitors.

Conclusion

Inhibitors of CDK12 represent a promising therapeutic avenue for a range of cancers, particularly those with pre-existing DNA repair defects or a reliance on oncogenic transcription. The mechanism of action, centered on the transcriptional suppression of key DDR genes, creates a potent synthetic lethality with agents like PARP inhibitors. The experimental protocols detailed in this guide provide a robust framework for researchers to evaluate novel CDK12 inhibitors like this compound, characterize their potency and mechanism, and identify patient populations most likely to benefit from this therapeutic strategy. Further research will continue to refine the application of these inhibitors and explore new combination strategies to overcome cancer resistance.

References

- 1. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The emerging roles of CDK12 in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Research progress of anticancer drugs targeting CDK12 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CDK12: An emerging therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gene expression regulation by CDK12: a versatile kinase in cancer with functions beyond CTD phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. CDK12 regulates co-transcriptional splicing and RNA turnover in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. CDK12 controls G1/S progression by regulating RNAPII processivity at core DNA replication genes - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Cdk12-IN-6 on Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 12 (CDK12) is a critical regulator of transcriptional elongation, playing a pivotal role in the expression of long genes, particularly those involved in the DNA damage response (DDR) and cell cycle progression.[1][2] Its inhibition has emerged as a promising therapeutic strategy in oncology. This technical guide provides an in-depth analysis of the impact of Cdk12 inhibition, with a focus on the compound Cdk12-IN-6 and its close structural and functional analog, THZ531, on global gene expression. We present quantitative data on gene expression changes, detailed experimental protocols for key assays, and visual representations of the core signaling pathways modulated by CDK12.

Introduction to CDK12 and Its Inhibition

CDK12, in complex with its partner Cyclin K, functions as a key transcriptional cyclin-dependent kinase.[3] This complex phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a modification crucial for promoting transcriptional elongation and ensuring the processivity of the polymerase, especially over long gene bodies.[2][4] Many genes essential for maintaining genomic stability, including those involved in homologous recombination (HR) such as BRCA1, ATR, FANCI, and FANCD2, are characterized by their considerable length and are thus particularly dependent on CDK12 activity for their robust expression.[1]

Inhibition of CDK12 leads to a phenomenon known as "transcriptional shortening" or premature termination of transcription, resulting in the downregulation of these critical DDR genes. This creates a "BRCAness" phenotype in cancer cells, rendering them more susceptible to DNA-damaging agents and PARP inhibitors. This compound and the well-characterized covalent inhibitor THZ531 are potent and selective inhibitors of CDK12 and its close homolog CDK13, making them invaluable tools for studying the biological consequences of CDK12 inhibition and for potential therapeutic development.

Quantitative Impact of Cdk12 Inhibition on Gene Expression

The inhibition of CDK12 by compounds such as THZ531 leads to significant alterations in the transcriptome. The most pronounced effect is the downregulation of long genes, including a substantial number of genes involved in the DNA damage response.

Downregulation of DNA Damage Response (DDR) Genes

Studies utilizing RNA sequencing (RNA-seq) have consistently demonstrated that inhibition of CDK12 leads to a marked decrease in the expression of key DDR genes. This effect is dose-dependent. For instance, treatment of Jurkat cells with THZ531 resulted in a significant downregulation of core DDR genes.

| Gene Symbol | Log2 Fold Change (50 nM THZ531) | Log2 Fold Change (500 nM THZ531) |

| BRCA1 | > -2 | > -2 |

| FANCF | > -2 | > -2 |

| ERCC4 | > -2 | > -2 |

| Table 1: Representative Log2 fold changes in the expression of DDR genes in Jurkat cells following treatment with THZ531. Data synthesized from publicly available datasets. |

Global Transcriptome Changes

Beyond the targeted effect on DDR genes, CDK12 inhibition induces widespread changes in gene expression. In multiple myeloma cell lines KMS18 and KMS28, treatment with THZ531 (200 nM and 500 nM for 6 hours) resulted in the downregulation of approximately 4000 genes. In contrast, the less sensitive RPMI-8226 cell line showed a more modest downregulation of around 1170 genes at the 200 nM concentration. Gene ontology analysis of the downregulated genes revealed an over-representation of pathways related to transcription, replication, and DNA repair.

Key Signaling Pathways Modulated by CDK12

CDK12 activity has been shown to influence critical oncogenic signaling pathways, including the WNT and PI3K/AKT pathways. This modulation of signaling, in addition to its direct role in DDR gene transcription, contributes to its significance as a cancer therapeutic target.

WNT/β-catenin Signaling Pathway

CDK12 has been implicated in driving the development of HER2-positive breast cancer through its effects on the WNT signaling cascade.[3] CDK12 can promote the expression of genes necessary for the activation of this pathway.

PI3K/AKT Signaling Pathway

Inhibition of CDK12 has been shown to attenuate the PI3K/AKT signaling pathway, which is a key driver of cell proliferation and survival.[5] This effect is particularly relevant in the context of resistance to targeted therapies in HER2-positive breast cancer.

Experimental Protocols

Reproducible and robust experimental design is paramount in elucidating the effects of CDK12 inhibition. Below are detailed methodologies for key experiments cited in the study of this compound and its analogs.

RNA Sequencing (RNA-seq)

Objective: To perform global transcriptomic analysis of cells treated with a CDK12 inhibitor.

Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., Jurkat, KMS18, RPMI-8226) at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or THZ531 (e.g., 50 nM, 200 nM, 500 nM) or DMSO as a vehicle control for a specified time (e.g., 6 hours).

-

RNA Extraction: Harvest cells and isolate total RNA using a commercially available kit (e.g., RNeasy Plus Mini Kit, Qiagen) according to the manufacturer's instructions. Ensure RNA integrity is assessed using a Bioanalyzer (Agilent).

-

Library Preparation: Prepare sequencing libraries from high-quality total RNA (RNA Integrity Number > 8) using a stranded mRNA library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina).

-

Sequencing: Perform sequencing on a high-throughput sequencing platform (e.g., Illumina HiSeq) to a desired read depth (e.g., 50 bp single-end reads).

-

Data Analysis:

-

Align the raw sequencing reads to the reference human genome (e.g., hg19 or GRCh38) using a splice-aware aligner like STAR or Tophat2.

-

Quantify gene expression levels to obtain read counts or Transcripts Per Million (TPM) values using tools such as Cufflinks or featureCounts.

-

Perform differential gene expression analysis between inhibitor-treated and control samples using packages like DESeq2 or edgeR in R.

-

Identify significantly differentially expressed genes based on a false discovery rate (FDR) cutoff (e.g., FDR < 0.05) and a log2 fold change threshold.

-

Perform gene ontology (GO) and pathway enrichment analysis on the differentially expressed gene lists using tools like DAVID or GSEA.

-

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

Objective: To analyze the genome-wide occupancy of RNAPII and its phosphorylated forms following CDK12 inhibition.

Protocol:

-

Cell Culture and Cross-linking: Grow cells to ~80-90% confluency. Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction by adding glycine to a final concentration of 0.125 M.

-

Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin to an average size of 200-500 bp using sonication.

-

Immunoprecipitation:

-

Pre-clear the chromatin lysate with protein A/G beads.

-

Incubate the cleared chromatin overnight at 4°C with an antibody specific to the target protein (e.g., anti-RNAPII, anti-phospho-Ser2-RNAPII).

-

Capture the antibody-protein-DNA complexes by adding protein A/G beads.

-

-

Washes and Elution: Wash the beads to remove non-specific binding. Elute the immunoprecipitated chromatin from the beads.

-

Reverse Cross-linking and DNA Purification: Reverse the protein-DNA cross-links by incubating at 65°C overnight. Purify the DNA using a PCR purification kit.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified ChIP DNA and a corresponding input DNA control. Perform sequencing on a high-throughput platform.

-

Data Analysis:

-

Align the sequencing reads to the reference genome.

-

Perform peak calling using software like MACS2 to identify regions of enrichment.

-

Annotate peaks to genomic features.

-

Perform differential binding analysis between inhibitor-treated and control samples.

-

Generate metagene profiles to visualize the distribution of the target protein across gene bodies.

-

Experimental Workflow and Logical Relationships

The investigation of this compound's impact on gene expression follows a logical workflow, from initial cellular treatment to in-depth bioinformatic analysis.

Conclusion

The inhibition of CDK12 by small molecules like this compound presents a compelling strategy for cancer therapy, primarily through the targeted downregulation of genes critical for the DNA damage response. The quantitative data, detailed protocols, and pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and exploit the therapeutic potential of CDK12 inhibition. The convergence of CDK12's role in transcriptional regulation and its influence on key oncogenic signaling pathways underscores its importance as a multifaceted therapeutic target. Further investigation into the nuances of CDK12 inhibition in different cancer contexts will undoubtedly pave the way for novel and effective treatment strategies.

References

- 1. CDK12: cellular functions and therapeutic potential of versatile player in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CDK12 controls G1/S progression by regulating RNAPII processivity at core DNA replication genes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. embopress.org [embopress.org]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Cdk12-IN-6 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 12 (Cdk12), in partnership with its regulatory subunit Cyclin K, plays a crucial role in the regulation of gene transcription. It is particularly involved in the elongation phase of transcription by phosphorylating the C-terminal domain of RNA polymerase II. This activity is essential for the expression of long genes, including many key genes involved in the DNA damage response (DDR) pathway, such as BRCA1, ATM, and FANCI. Due to its critical role in maintaining genomic stability, Cdk12 has emerged as a promising therapeutic target in oncology. Inhibition of Cdk12 can lead to defects in DNA repair, sensitizing cancer cells to DNA-damaging agents and PARP inhibitors.

Cdk12-IN-6 is a potent and selective inhibitor of Cdk12. These application notes provide a summary of its known characteristics and outline generalized protocols for its use in cell culture experiments.

This compound: In Vitro Activity

Limited publicly available data exists for the specific cellular activity of this compound. The primary available quantitative data pertains to its in vitro enzymatic activity.

| Compound | Target | IC50 | Assay Conditions |

| This compound | Cdk12 | 1.19 µM | High ATP (2 mM) |

| This compound | Cdk2/Cyclin E | >20 µM | High ATP (2 mM) |

| This compound | Cdk9/Cyclin T1 | >20 µM | High ATP (2 mM) |

Table 1: In vitro inhibitory activity of this compound.

Experimental Protocols

Note: As specific experimental data for this compound in cell culture is not widely published, the following protocols are based on general practices for cell-based assays with kinase inhibitors and data from other Cdk12 inhibitors. Researchers should perform dose-response experiments to determine the optimal concentration and treatment time for their specific cell line and experimental setup.

Cell Viability Assay

This protocol describes a general method to assess the effect of this compound on cell viability using a resazurin-based assay.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (resuspended in a suitable solvent, e.g., DMSO)

-

96-well clear-bottom black plates

-

Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

-

Plate reader capable of measuring fluorescence

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate overnight at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in complete medium. It is recommended to start with a wide concentration range (e.g., 0.01 µM to 50 µM) to determine the IC50.

-

Include a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound concentration.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

-

Incubate for the desired treatment period (e.g., 72 hours).

-

-

Viability Assessment:

-

After the incubation period, add 10 µL of resazurin solution to each well.

-

Incubate for 2-4 hours at 37°C, protected from light.

-

Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a plate reader.

-

-

Data Analysis:

-

Subtract the background fluorescence (from wells with medium only).

-

Normalize the fluorescence readings to the vehicle-treated control wells (representing 100% viability).

-

Plot the percentage of cell viability against the log concentration of this compound and fit a dose-response curve to determine the IC50 value.

-

Figure 1. Workflow for a cell viability assay to determine the IC50 of this compound.

Western Blot Analysis

This protocol outlines a general procedure to investigate the effect of this compound on the phosphorylation of Cdk12 substrates and downstream signaling pathways.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

6-well plates

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-RNA Polymerase II Ser2, anti-total RNA Polymerase II, anti-Cdk12, anti-PARP, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with the desired concentrations of this compound (based on IC50 values from viability assays) and a vehicle control for a specified time (e.g., 6, 12, or 24 hours).

-

Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Normalize the protein concentrations for all samples.

-

Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analyze the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

-

Figure 2. General workflow for Western blot analysis following this compound treatment.

Signaling Pathway

Cdk12 is a key regulator of transcriptional elongation and is critically involved in the DNA Damage Response (DDR) pathway. Its inhibition is expected to impact these processes.

Figure 3. Cdk12 signaling pathway and the point of inhibition by this compound.

Conclusion

This compound is a valuable research tool for studying the biological functions of Cdk12 and for exploring its therapeutic potential. The provided protocols offer a starting point for incorporating this inhibitor into cell-based experimental workflows. It is imperative for researchers to empirically determine the optimal experimental conditions for their specific models. Further research is needed to fully characterize the cellular effects of this compound and to validate its therapeutic utility.

Application Notes and Protocols: Cdk12-IN-6 In Vitro Kinase Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 12 (CDK12), in complex with its regulatory partner Cyclin K, plays a crucial role in the regulation of gene transcription. It functions by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAP II), which is essential for transcriptional elongation.[1][2][3][4] This process is particularly important for the expression of long genes, including those integral to the DNA damage response (DDR) pathway, such as BRCA1 and ATR.[2][5][6] Inhibition of CDK12 can lead to defects in homologous recombination repair, rendering cancer cells more susceptible to DNA-damaging agents and PARP inhibitors.[7][8] This makes CDK12 an attractive therapeutic target in oncology.

Cdk12-IN-6 is a small molecule inhibitor designed to target the kinase activity of CDK12. These application notes provide a detailed protocol for assessing the in vitro potency and selectivity of this compound using established kinase assay methodologies.

Data Presentation

Table 1: In Vitro Potency of Various CDK12 Inhibitors

The following table summarizes the inhibitory activity of several known CDK12 inhibitors. This data serves as a reference for contextualizing the performance of this compound.

| Compound | Target(s) | IC50 (nM) | Assay Type |

| Dinaciclib | Pan-CDK | 50 | Biochemical |

| SR-3029 | CK1δ/ε, CDK12 | 86 | Biochemical (low ATP) |

| Compound 9 | CDK12 | 14 | Biochemical (low ATP) |

| BSJ-4-116 (Degrader) | CDK12 | 6 | Biochemical |

| THZ531 | CDK12/13 | Not specified | Functional |

| SR-4835 | CDK12/13 | Not specified | Functional |

Data compiled from publicly available research.[9]

Table 2: Key Reagents and Materials for CDK12 Kinase Assay

| Reagent/Material | Supplier | Catalog No. | Storage |

| Recombinant Human CDK12/Cyclin K | BPS Bioscience | 79334 | -80°C |

| CDK12/Cyclin K Substrate (e.g., GST-CTD) | BPS Bioscience | 78299 | -80°C |

| ATP, 10 mM Solution | Promega | V9151 | -20°C |

| ADP-Glo™ Kinase Assay Kit | Promega | V9101 | -20°C |

| This compound | Not specified | Not specified | As per supplier |

| 384-well low-volume, white, flat-bottom plates | Corning | 3572 | Room Temp |

| Dithiothreitol (DTT), 1 M | Sigma-Aldrich | D9779 | -20°C |

| Kinase Assay Buffer | See Protocol | See Protocol | 4°C |

| Microplate Luminometer | Various | Various | N/A |

Signaling Pathway

The diagram below illustrates the central role of the CDK12/Cyclin K complex in transcriptional regulation and the DNA damage response.

Caption: CDK12/Cyclin K phosphorylates RNAP II to promote transcription of DDR genes.

Experimental Protocols

Protocol 1: In Vitro Kinase Assay Using ADP-Glo™ Technology

This protocol outlines a luminescence-based assay to determine the IC50 value of this compound by measuring the amount of ADP produced in the kinase reaction. The luminescent signal is proportional to the amount of ADP, and therefore, to the kinase activity.

1. Reagent Preparation:

-

Kinase Buffer (1X): 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT. Prepare fresh from stock solutions.

-

This compound Serial Dilutions: Prepare a 10-point serial dilution of this compound in DMSO, starting from a high concentration (e.g., 1 mM). Then, create an intermediate dilution plate in 1X Kinase Buffer. The final DMSO concentration in the assay should not exceed 1%.

-

Enzyme Solution: Dilute the recombinant CDK12/Cyclin K complex in 1X Kinase Buffer to the desired working concentration (e.g., 2-5 ng/µL). Keep on ice.

-

Substrate/ATP Solution: Prepare a solution containing the CDK12 substrate (e.g., GST-CTD at 0.2 mg/mL) and ATP at a concentration close to its Km value (e.g., 10 µM) in 1X Kinase Buffer.

2. Assay Procedure:

-

Add 2.5 µL of the serially diluted this compound or DMSO (for positive and negative controls) to the wells of a 384-well plate.

-

Add 2.5 µL of the diluted enzyme solution to all wells except the "no enzyme" negative controls. Add 2.5 µL of 1X Kinase Buffer to these wells instead.

-

Initiate the kinase reaction by adding 5 µL of the Substrate/ATP solution to all wells.

-

Mix the plate gently and incubate at 30°C for 60 minutes.

-

Stop the reaction and measure ADP production by adding 5 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent, and incubate for another 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

-

Measure the luminescence using a microplate reader.

3. Data Analysis:

-

Subtract the background luminescence (from "no enzyme" wells) from all other readings.

-

Determine the percent inhibition for each concentration of this compound relative to the DMSO control (0% inhibition) and a positive control inhibitor or no enzyme control (100% inhibition).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Experimental Workflow Diagram

Caption: Workflow for the this compound in vitro kinase assay.

Conclusion

The provided protocol offers a robust and reliable method for determining the in vitro potency of this compound against its target, the CDK12/Cyclin K complex. By quantifying the inhibition of ADP production, researchers can accurately establish an IC50 value, a critical parameter in the characterization of novel kinase inhibitors. This assay can be adapted for high-throughput screening to identify and characterize new chemical entities targeting CDK12, a promising avenue for the development of novel cancer therapeutics.

References

- 1. CDK12: cellular functions and therapeutic potential of versatile player in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are CDK12 inhibitors and how do they work? [synapse.patsnap.com]

- 3. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CDK12: A Potent Target and Biomarker for Human Cancer Therapy [mdpi.com]

- 5. Discovery and Resistance Mechanism of a Selective CDK12 Degrader - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. Research progress of anticancer drugs targeting CDK12 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cdk12 Inhibition in In Vivo Mouse Models

Disclaimer: As of November 2025, there is no publicly available information regarding the in vivo dosage, administration, or efficacy of the specific compound Cdk12-IN-6 in mouse models. The following application notes and protocols are therefore provided as a generalized guide for a selective Cdk12 inhibitor, based on published data for other research compounds targeting Cdk12. Researchers should perform dose-escalation and toxicity studies to determine the optimal and safe dosage for any new compound, including this compound.

Introduction to Cdk12 Inhibition

Cyclin-dependent kinase 12 (CDK12) is a key regulator of gene transcription, particularly for genes involved in the DNA damage response (DDR).[1][2][3] In complex with Cyclin K, CDK12 phosphorylates the C-terminal domain of RNA polymerase II, a critical step for transcriptional elongation.[1][2][4] Inhibition of CDK12 has emerged as a promising anti-cancer strategy, as it can induce synthetic lethality in tumor cells with specific genetic backgrounds, such as those with mutations in DNA repair pathways.[5] Furthermore, CDK12 inhibitors can sensitize cancer cells to other therapies like PARP inhibitors.[5]

This compound is a pyrazolotriazine-based potent and selective inhibitor of Cdk12 with a reported IC50 of 1.19 µM.[6] It shows high selectivity over other cyclin-dependent kinases such as CDK2 and CDK9.[6]

Cdk12 Signaling Pathway

Inhibition of Cdk12 disrupts the transcription of key genes, particularly those involved in the DNA damage response. This leads to an accumulation of DNA damage and can trigger apoptosis in cancer cells.

Caption: Cdk12 Signaling Pathway and Point of Inhibition.

Quantitative Data for Representative Cdk12 Inhibitors

As no in vivo data for this compound is available, the following table summarizes data for other selective Cdk12 inhibitors to provide a general reference for potency.

| Compound | Target(s) | IC50 (nM) | Cell-based EC50 (nM) | Reference |

| This compound | Cdk12 | 1190 | Not Available | [6] |

| THZ531 | Cdk12/Cdk13 | 158 (Cdk12) | Not Available | [7] |

| SR-4835 | Cdk12/Cdk13 | 99 (Cdk12) | Not Available | [8] |

| Compound A (Oral Selective Cdk12 Inhibitor) | Cdk12 | Not Disclosed | Low nanomolar range | [9] |

Experimental Protocols

The following are generalized protocols for evaluating a selective Cdk12 inhibitor in a cancer mouse model.

Animal Models

-

Cell Line-Derived Xenograft (CDX) Models: Nude or SCID mice are subcutaneously injected with a suspension of cancer cells (e.g., small cell lung cancer line H1048 or triple-negative breast cancer line MDA-MB-468).[9] Tumor growth is monitored, and treatment begins when tumors reach a specified volume (e.g., 150-200 mm³).

-

Patient-Derived Xenograft (PDX) Models: Tumor fragments from a patient are implanted subcutaneously into immunocompromised mice. These models often better recapitulate the heterogeneity of human tumors.

Drug Formulation and Administration

-

Formulation: The formulation will depend on the physicochemical properties of the Cdk12 inhibitor. A common vehicle for oral administration is a solution of 0.5% methylcellulose in water. For intravenous or intraperitoneal injection, a solution containing DMSO, PEG300, Tween 80, and saline might be appropriate. Solubility and stability testing are crucial.

-

Administration Route: Oral gavage (p.o.) and intravenous (i.v.) or intraperitoneal (i.p.) injection are common routes. Oral administration is often preferred for its clinical relevance.[9]

-

Dosing Schedule: A typical dosing schedule for an oral inhibitor could be twice daily (BID) for a defined period, such as 28 days.[9] The optimal schedule must be determined through pharmacokinetic and pharmacodynamic studies.

Experimental Workflow for Efficacy Studies

The following diagram outlines a typical workflow for an in vivo efficacy study of a Cdk12 inhibitor.

Caption: General Experimental Workflow for In Vivo Studies.

Assessment of Efficacy and Toxicity

-

Efficacy: Tumor volume is measured regularly using calipers. Tumor growth inhibition (TGI) is a common metric for efficacy. Survival studies may also be conducted.

-

Toxicity: Animal body weight is monitored as a general indicator of health. Clinical signs of toxicity (e.g., changes in behavior, posture, or appearance) should be recorded. At the end of the study, major organs can be collected for histological analysis to assess for any drug-related pathologies.

Conclusion

While specific in vivo data for this compound is not currently available, the general protocols and background information provided here offer a framework for designing and conducting preclinical studies with selective Cdk12 inhibitors. The key to successful in vivo evaluation lies in careful dose-finding studies, appropriate selection of animal models, and comprehensive assessment of both efficacy and toxicity. The potent and selective nature of this compound suggests it could be a valuable research tool, and further studies are warranted to determine its potential as a therapeutic agent.

References

- 1. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CDK12: cellular functions and therapeutic potential of versatile player in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bellbrooklabs.com [bellbrooklabs.com]

- 4. Research progress of anticancer drugs targeting CDK12 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and Resistance Mechanism of a Selective CDK12 Degrader - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Datasheet DC Chemicals [dcchemicals.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. aacrjournals.org [aacrjournals.org]

Application Notes and Protocols for Cdk12-IN-6 Treatment in Inducing G1/S Cell Cycle Arrest

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 12 (CDK12) is a key transcriptional regulator that plays a crucial role in controlling gene expression, particularly for genes involved in the DNA damage response (DDR) and cell cycle progression.[1][2][3][4][5] CDK12, in complex with its partner Cyclin K, phosphorylates the C-terminal domain (CTD) of RNA polymerase II, a process essential for transcriptional elongation.[4] Inhibition of CDK12 has been shown to disrupt the transcription of genes critical for the G1 to S phase transition, leading to cell cycle arrest at the G1/S checkpoint.[1][6][7] This makes CDK12 an attractive target for cancer therapy, as uncontrolled cell cycle progression is a hallmark of cancer.

Cdk12-IN-6 is a potent and selective inhibitor of CDK12. These application notes provide a detailed protocol for utilizing this compound to induce G1/S cell cycle arrest in cultured cells, a critical technique for studying cell cycle regulation and for the development of novel anti-cancer therapeutics.

Data Presentation

Quantitative data for this compound is summarized in the table below. This information is crucial for determining the appropriate concentration range for inducing G1/S cell cycle arrest in your specific cell line.

| Compound | Target | IC50 | Selectivity | CAS Number |

| This compound | CDK12 | 1.19 µM | >20 µM for CDK2/Cyclin E and CDK9/Cyclin T1 | 2651196-71-1 |

Table 1: In vitro inhibitory activity of this compound. Data sourced from DC Chemicals product datasheet.[1][2]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental procedure, the following diagrams have been generated.

Caption: Cdk12's role in promoting G1/S transition.

Caption: Experimental workflow for cell cycle analysis.

Experimental Protocols

This section provides a general protocol for inducing G1/S cell cycle arrest using this compound. Note: This protocol is a guideline and should be optimized for your specific cell line and experimental conditions.

Materials

-

Cell Line: A suitable cancer cell line (e.g., HCT116, HeLa).

-

This compound: (CAS: 2651196-71-1)

-

Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

-

DMSO: (Dimethyl sulfoxide) for dissolving this compound.

-

Phosphate-Buffered Saline (PBS): pH 7.4.

-

Trypsin-EDTA: For cell detachment.

-

Propidium Iodide (PI) Staining Solution: Containing PI and RNase A.

-

70% Ethanol: For cell fixation.

-

Flow Cytometer

Protocol

-

Preparation of this compound Stock Solution:

-

Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).

-

Store the stock solution at -20°C or -80°C for long-term storage.

-

-

Cell Seeding:

-

Culture cells in a T-25 or T-75 flask until they reach 70-80% confluency.

-

Trypsinize the cells and perform a cell count.

-

Seed the cells into 6-well plates at a density that will allow them to be in the exponential growth phase at the time of treatment (e.g., 2-5 x 10^5 cells/well).

-

Incubate the plates overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

-

-

This compound Treatment:

-

The next day, remove the culture medium and replace it with fresh medium containing the desired concentration of this compound.

-

Based on the IC50 of 1.19 µM, a starting concentration range of 1 µM to 10 µM is recommended. A dose-response experiment is advised to determine the optimal concentration for your cell line.

-

Include a vehicle control (DMSO) at the same final concentration as in the this compound treated wells.

-

Incubate the cells for a desired period (e.g., 24, 48, or 72 hours). A time-course experiment is recommended to determine the optimal treatment duration.

-

-

Cell Harvesting and Fixation:

-

After the treatment period, collect the cells. For adherent cells, first collect the supernatant (containing floating/dead cells), then wash with PBS and trypsinize the attached cells. Combine the supernatant and the trypsinized cells.

-

Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in 1 ml of cold PBS.

-

While vortexing gently, add 4 ml of ice-cold 70% ethanol dropwise to the cell suspension for fixation.

-

Store the fixed cells at -20°C for at least 2 hours (or overnight).

-

-

Propidium Iodide Staining and Flow Cytometry:

-

Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

-

Wash the cell pellet with 1 ml of PBS.

-

Centrifuge again and discard the PBS.

-

Resuspend the cell pellet in 500 µl of PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer. Collect data from at least 10,000 events per sample.

-

-

Data Analysis:

-

Analyze the flow cytometry data using appropriate software (e.g., FlowJo, FCS Express).

-

Gate the cell population to exclude debris and doublets.

-

Generate a histogram of DNA content (PI fluorescence).

-

Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

-

Compare the cell cycle distribution of this compound treated cells to the vehicle control to determine the extent of G1/S arrest.

-

Conclusion

This document provides a comprehensive guide for the application of this compound to induce G1/S cell cycle arrest. The provided data, signaling pathway diagrams, and detailed protocol will aid researchers in effectively utilizing this potent and selective CDK12 inhibitor in their studies on cell cycle regulation and for the exploration of its therapeutic potential in oncology. It is imperative to optimize the protocol for each specific cell line and experimental setup to ensure reliable and reproducible results.

References

- 1. This compound Datasheet DC Chemicals [dcchemicals.com]

- 2. This compound|CAS 2651196-71-1|DC Chemicals [dcchemicals.com]

- 3. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CDK12: An emerging therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CDK12: A Potent Target and Biomarker for Human Cancer Therapy [mdpi.com]

- 6. CDK12 controls G1/S progression by regulating RNAPII processivity at core DNA replication genes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CDK12 controls G1/S progression by regulating RNAPII processivity at core DNA replication genes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cdk12-IN-6 in High-Throughput Screening Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Cdk12-IN-6 and similar Cyclin-Dependent Kinase 12 (CDK12) inhibitors in high-throughput screening (HTS) assays. The protocols detailed below are intended to guide researchers in the setup and execution of both biochemical and cell-based assays to identify and characterize novel CDK12 inhibitors.

Introduction to CDK12 as a Therapeutic Target

Cyclin-Dependent Kinase 12 (CDK12), in complex with its partner Cyclin K, plays a crucial role in the regulation of gene transcription. It functions by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAP II), a key step for the transition from transcription initiation to productive elongation.[1][2][3] CDK12 is particularly important for the expression of long genes, including a significant number of genes involved in the DNA damage response (DDR) pathway, such as BRCA1 and ATR.[2][4]

In various cancers, including certain types of breast, ovarian, and prostate cancer, the dysregulation of CDK12 activity has been implicated in tumor progression and therapeutic resistance.[3][5] Inhibition of CDK12 can lead to a "BRCAness" phenotype, sensitizing cancer cells to PARP inhibitors and other DNA-damaging agents.[2] This makes CDK12 an attractive target for the development of novel anticancer therapies. High-throughput screening assays are essential tools for the discovery of potent and selective CDK12 inhibitors like this compound.

Quantitative Data from High-Throughput Screening of CDK12 Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several CDK12 inhibitors identified through high-throughput screening and subsequent optimization. This data provides a comparative reference for the potency of different chemical scaffolds.

| Compound ID | Assay Type | Target | IC50 (nM) | Notes |

| Compound 1 (from HTS) | Biochemical | CDK12 | 360 | Identified in a high-throughput screen. Also showed activity against CDK2 (IC50 = 10 nM).[1] |

| CDK12-IN-2 | Biochemical | CDK12 | 130 | Optimized from initial HTS hit.[1] |

| CDK12-IN-2 | Biochemical | CDK12 | 52 | Further optimization of CDK12-IN-2.[1] |

| CDK12-IN-3 | Biochemical | CDK12 | 31 | A highly selective CDK12 inhibitor.[1] |

| Dinaciclib | Biochemical | CDK12 | 50 | A pan-CDK inhibitor that also shows activity against CDK12.[1] |

| BSJ-4-116 | Biochemical | CDK12 | 6 | A potent CDK12 degrader.[1] |

| THZ531 | Biochemical | CDK12 | 158 | A covalent inhibitor of CDK12 and CDK13.[5] |

Signaling Pathway and Experimental Workflow

CDK12 Signaling Pathway in Transcription and DNA Damage Response

References

- 1. Research progress of anticancer drugs targeting CDK12 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Response and resistance to CDK12 inhibition in aggressive B-cell lymphomas | Haematologica [haematologica.org]

- 5. Gene expression regulation by CDK12: a versatile kinase in cancer with functions beyond CTD phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Cdk12-IN-6

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cdk12-IN-6, with a specific focus on addressing solubility issues in DMSO.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a chemical inhibitor of Cyclin-Dependent Kinase 12 (CDK12). CDK12 is a key transcriptional kinase that, in complex with Cyclin K, plays a crucial role in regulating gene expression.[1][2][3][4] It does so by phosphorylating the C-terminal domain of RNA Polymerase II, which is essential for transcription elongation, RNA splicing, and maintaining genomic stability.[2][3][5][6] Inhibition of CDK12 has been shown to particularly affect the expression of genes involved in the DNA damage response (DDR), such as BRCA1, making it a target of interest in cancer research.[1][2][5]

Q2: I am having trouble dissolving this compound in DMSO. Is this a known issue?

Yes, solubility issues with this compound and other similar kinase inhibitors in DMSO can occur. One supplier notes that for a related compound, "CDK-IN-6", achieving a high concentration in DMSO may require ultrasonic treatment.[7] It is also critically important to use newly opened, anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the compound.[7][8][9]

Q3: Is "CDK-IN-6" the same compound as "this compound"?

The available information from one supplier refers to "CDK-IN-6" as a pyrazolo[1,5-a]pyrimidine compound and a CDK inhibitor.[7] While the naming is similar and it is listed under CDK inhibitors, it is crucial to verify the specific inhibitor you are using. Always refer to the certificate of analysis and product datasheet provided by your supplier to confirm the identity and specific properties of your compound. The troubleshooting advice for solubility is likely to be relevant for structurally similar compounds.

Q4: My this compound solution in DMSO appears to have precipitated after storage. What should I do?

Precipitation upon storage, especially after freeze-thaw cycles, can be an issue. If precipitation occurs, you can try to redissolve the compound by warming the solution and/or using sonication.[7] For in vivo experiments, it is often recommended to prepare fresh working solutions on the day of use to avoid issues with stability and solubility.[7] For stock solutions, it is best to aliquot into single-use volumes to minimize freeze-thaw cycles.

Troubleshooting Guide: this compound Solubility in DMSO

This guide provides a step-by-step protocol and troubleshooting tips for dissolving this compound in DMSO.

Quantitative Solubility Data

The following table summarizes the solubility of various CDK inhibitors in DMSO as reported by suppliers. This data is provided for reference and comparison.

| Compound Name | Solvent | Reported Solubility | Notes |

| CDK-IN-6 | DMSO | 50 mg/mL (131.41 mM) | Requires ultrasonic treatment. Use newly opened DMSO.[7] |

| CDK12-IN-3 | DMSO | 250 mg/mL (531.33 mM) | Requires ultrasonic treatment. Use newly opened DMSO.[9] |

| Ro-3306 | DMSO | 17.5 mg/mL (49.79 mM) | Requires ultrasonic treatment. Use newly opened DMSO.[8] |

| CDK4/6-IN-9 | DMSO | 16.67 mg/mL (39.84 mM) | Requires ultrasonic, warming, and heating to 60°C.[10] |

Experimental Protocol: Preparation of a this compound Stock Solution in DMSO

This protocol is based on best practices for dissolving compounds with potential solubility challenges.

Materials:

-

This compound (solid powder)

-

Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Water bath sonicator

Procedure:

-

Pre-treatment: Before opening, allow the vial of this compound to equilibrate to room temperature to prevent condensation of moisture.

-

Weighing: Accurately weigh the desired amount of this compound powder in a suitable tube or vial.

-

Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 50 mg/mL). It is crucial to use a newly opened bottle of DMSO to avoid issues with absorbed water.[7][8][9]

-